molecular formula C14H13N2+ B14426696 1-Amino-10-methylacridinium CAS No. 79319-86-1

1-Amino-10-methylacridinium

Cat. No.: B14426696
CAS No.: 79319-86-1
M. Wt: 209.27 g/mol
InChI Key: UHPOBXVVPHFNOD-UHFFFAOYSA-O
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Description

1-Amino-10-methylacridinium is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, photochemistry, and material sciences. The unique structure of this compound, which includes an amino group and a methyl group attached to the acridine core, imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium can be synthesized through various methodsThe reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, photoredox catalysis using acridinium-based photocatalysts has been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-10-methylacridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced acridines, and various substituted acridine derivatives .

Scientific Research Applications

1-Amino-10-methylacridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-10-methylacridinium primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-Amino-10-methylacridinium stands out due to its specific combination of an amino group and a methyl group on the acridine core, which imparts unique photophysical and biological properties. Its ability to act as both a photocatalyst and a DNA intercalator makes it a versatile compound in scientific research .

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific endeavors, from organic synthesis to anticancer research. Continued exploration of its properties and applications is likely to yield further insights and innovations.

Properties

CAS No.

79319-86-1

Molecular Formula

C14H13N2+

Molecular Weight

209.27 g/mol

IUPAC Name

10-methylacridin-10-ium-1-amine

InChI

InChI=1S/C14H12N2/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16/h2-9,15H,1H3/p+1

InChI Key

UHPOBXVVPHFNOD-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N

Origin of Product

United States

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